molecular formula C15H19F2NO4 B13045423 Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate

Cat. No.: B13045423
M. Wt: 315.31 g/mol
InChI Key: GJMPJAJZVUIPFH-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate typically involves the following steps:

    Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the ester linkage.

    Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using an appropriate difluorophenyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine derivative.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylpropanoate: Lacks the difluorophenyl group.

    Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoate: Contains a single fluorine atom.

    Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluorophenyl group can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20)

InChI Key

GJMPJAJZVUIPFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

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